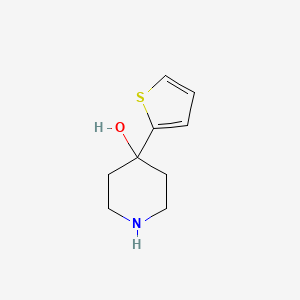

4-Thien-2-ylpiperidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

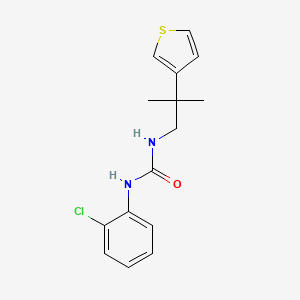

4-Thien-2-ylpiperidin-4-ol is a chemical compound with the molecular formula C9H13NOS and a molecular weight of 183.27 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. For instance, 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted melting point of 106.22° C, a predicted boiling point of 328.74° C at 760 mmHg, a predicted density of 1.21 g/cm3, and a predicted refractive index of n20D 1.58 .Wissenschaftliche Forschungsanwendungen

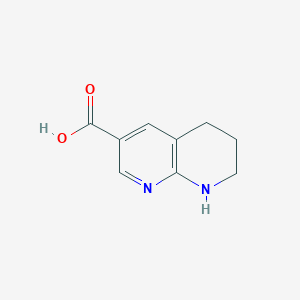

Oligonucleotide Modification

- Fluorescent Nucleoside Analogues : Thiophene derivatives, such as 5-(Thien-2-yl)-2'-deoxyuridine, have been incorporated into oligodeoxynucleotides. This modification introduces fluorescent properties with minimal impact on the duplex stability, demonstrating applications in bioanalytical methods and molecular biology research (M. Noé et al., 2013).

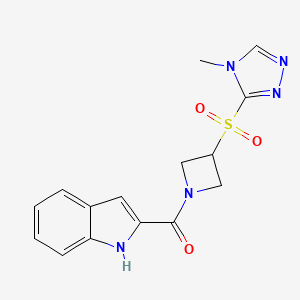

Drug Discovery and Development

- Antidiabetic Agents : Dipeptidyl peptidase-4 inhibitors, structurally related to piperidine, have shown significant potential in managing type 2 diabetes through the modulation of incretin hormones, demonstrating the therapeutic potential of piperidine derivatives (J. Matsubara et al., 2012).

- Antitumor Agents : Thieno[2,3-d]pyrimidine derivatives, showcasing the utility of thiophene in synthesizing compounds with potential antitumor activity. This highlights the role of thiophene derivatives in the development of new anticancer drugs (Yijun Deng et al., 2009).

Molecular Biology and Biochemistry

- Oligonucleotide-Peptide Hybrids : The synthesis of thiol oligonucleotides, which can be linked to peptides, demonstrates the versatility of modifications in nucleic acid chemistry and the potential to create molecules with novel biological functions. Such hybrids can be used in gene expression studies and as therapeutic agents (N. Ede et al., 1994).

Wirkmechanismus

Target of Action

The primary target of 4-Thien-2-ylpiperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

This compound, like other CCR5 antagonists, contains one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .

Biochemical Pathways

By blocking the CCR5 receptor, this compound prevents macrophage-tropic (R5) HIV-1 strains from infecting cells . This affects the HIV-1 entry pathway, disrupting the virus’s ability to infect new cells and spread throughout the body .

Pharmacokinetics

The compound’s molecular weight (18327) and predicted physical properties such as melting point (10622° C) and boiling point (32874° C at 760 mmHg) may influence its bioavailability .

Result of Action

The result of this compound’s action is the prevention of HIV-1 infection. By blocking this receptor, this compound can potentially slow the progression of HIV-1 infection .

Biochemische Analyse

Biochemical Properties

It is known that piperidin-4-ol derivatives, which include 4-Thien-2-ylpiperidin-4-ol, have been evaluated for potential treatment of HIV . These compounds interact with the chemokine receptor CCR5, an essential co-receptor in the process of HIV-1 entry .

Cellular Effects

Related piperidin-4-ol derivatives have been shown to have antagonistic activities on the CCR5 receptor

Molecular Mechanism

It is known that piperidin-4-ol derivatives, including this compound, can activate the CCR5 receptor when they bind outside the active site . This interaction is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .

Metabolic Pathways

It is known that piperidin-4-ol derivatives, including this compound, interact with the CCR5 receptor, which is involved in various cellular processes .

Eigenschaften

IUPAC Name |

4-thiophen-2-ylpiperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c11-9(3-5-10-6-4-9)8-2-1-7-12-8/h1-2,7,10-11H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSHXPGDGVBPHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(cyclopropanesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2833192.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2833193.png)

![N-benzyl-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2833194.png)

![5,6-Dimethyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2833196.png)

![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2833198.png)

![1-[4-(trifluoromethoxy)benzenesulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2833199.png)

![(2Z)-6-chloro-2-[(2,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2833201.png)

![Ethyl 1-(furan-2-yl(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2833202.png)

![3-[(4-Methylbenzyl)oxy]benzoic acid](/img/structure/B2833206.png)